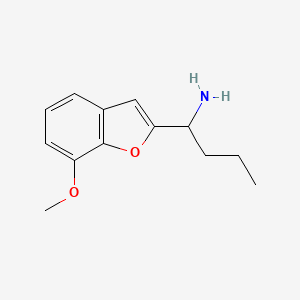
1-(7-Methoxybenzofuran-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxybenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxybenzofuran, which is then subjected to a series of reactions to introduce the butan-1-amine group.
Reaction Conditions: The key steps involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.
Chemical Reactions Analysis
1-(7-Methoxybenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts, with reactions conducted under controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include various substituted benzofurans and amines
Scientific Research Applications
1-(7-Methoxybenzofuran-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
1-(7-Methoxybenzofuran-2-yl)butan-1-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-3-5-10(14)12-8-9-6-4-7-11(15-2)13(9)16-12/h4,6-8,10H,3,5,14H2,1-2H3 |
InChI Key |
HXIOWPJCIPQETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C(=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















